

Spectroscopic Profile of Epifluorohydrin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Epifluorohydrin*

Cat. No.: *B110758*

[Get Quote](#)

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

Introduction

Epifluorohydrin, also known as 3-fluoro-1,2-epoxypropane, is a fluorinated epoxide of significant interest in medicinal chemistry and materials science. Its unique chemical properties, imparted by the fluorine atom and the epoxide ring, make it a valuable building block for the synthesis of a wide range of compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and for monitoring its reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **epifluorohydrin**, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **epifluorohydrin**, both ^1H and ^{13}C NMR provide critical information about its atomic connectivity and chemical environment.

^{13}C Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

The ^{13}C NMR spectrum of **epifluorohydrin** provides direct information about the carbon skeleton of the molecule.

Table 1: ^{13}C NMR Chemical Shift Data for **Epifluorohydrin**

Carbon Atom	Chemical Shift (δ) in ppm
C1 (CH_2F)	Data not available
C2 (CHO)	Data not available
C3 (CH_2)	Data not available

Note: Specific experimental ^{13}C NMR data for **epifluorohydrin** was not found in the searched literature. The table is provided as a template for when such data becomes available.

^1H Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

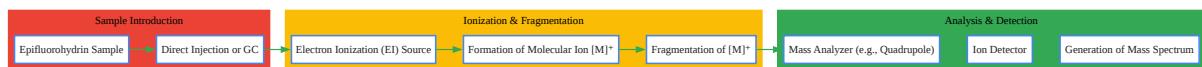
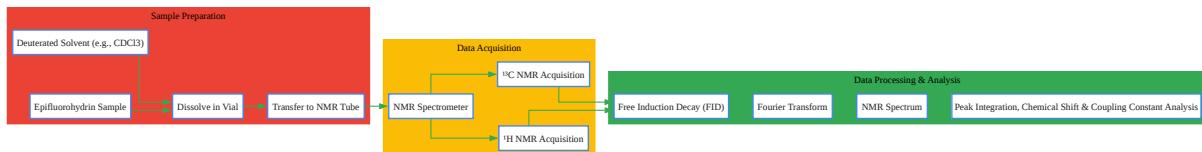
The ^1H NMR spectrum reveals information about the number of different types of protons and their neighboring atoms.

Table 2: ^1H NMR Chemical Shift and Coupling Constant Data for **Epifluorohydrin**

Proton	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constants (J) in Hz
H on C1 (CH_2F)	Data not available	Data not available	Data not available
H on C2 (CHO)	Data not available	Data not available	Data not available
H on C3 (CH_2)	Data not available	Data not available	Data not available

Note: Specific experimental ^1H NMR data for **epifluorohydrin** was not found in the searched literature. The table is provided as a template for when such data becomes available.

For comparison, the ^1H NMR spectrum of the related compound, epichlorohydrin, has been completely analyzed, revealing complex spin-spin coupling constants.[\[1\]](#)



Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **epifluorohydrin** in a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6).
- Transfer the solution to a clean 5 mm NMR tube.
- The final volume should be approximately 0.6-0.7 mL.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- To cite this document: BenchChem. [Spectroscopic Profile of Epifluorohydrin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b110758#spectroscopic-data-of-epifluorohydrin-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com